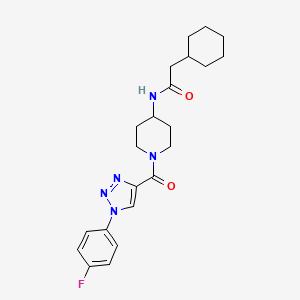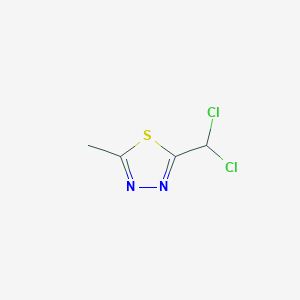![molecular formula C14H10ClFN2O2S2 B2742350 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-29-1](/img/structure/B2742350.png)
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxide . These derivatives have been used in human therapy as diuretic and antihypertensive agents . They combine the structural features of phthalazinone scaffold, which are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazine 1,1-dioxide derivatives involves several steps including ring closure, alkylation, acylation, reduction, and ring contraction . Alkylation of 2 H -1,2,3-benzothiadiazine 1,1-dioxide and its derivatives substituted on the aromatic ring with methyl and ethyl iodide occurred both at N (2) and N (3) atoms .科学的研究の応用
Cognitive Enhancement
A study by Francotte et al. (2010) focused on the development of fluorinated 1,2,4-benzothiadiazine 1,1-dioxides as cognitive enhancers. These compounds were evaluated for their ability to act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Among the compounds tested, a closely related derivative showed strong activity on AMPA receptors in vitro and a significant cognitive-enhancing effect in vivo. This research highlights the potential of 7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives in improving cognitive functions through modulation of synaptic mechanisms (Francotte et al., 2010).
ATP-sensitive Potassium Channel Openers
De Tullio et al. (2005) investigated the effect of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides on ATP-sensitive potassium channels, revealing that certain substitutions increased their activity as inhibitors of insulin secretion while maintaining or enhancing myorelaxant potency. This suggests potential applications in treating conditions associated with insulin regulation and vascular tone modulation (De Tullio et al., 2005).
Anticonvulsant Activity
Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines to evaluate their anticonvulsant activity. One of the compounds demonstrated significant activity in the maximal electroshock (MES) test, indicating its potential as a safe and effective therapeutic compound for epilepsy management (Zhang et al., 2010).
作用機序
Target of Action
The primary target of the compound, also known as 7-chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione or IDRA-21, is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
IDRA-21 acts as a negative allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor distinct from the active site, leading to conformational changes that reduce the receptor’s sensitivity to its ligand, glutamate . This modulation can influence the speed and magnitude of synaptic responses, contributing to the compound’s cognitive-enhancing effects .
Biochemical Pathways
The modulation of AMPA receptors by IDRA-21 affects various biochemical pathways. The most notable is the glutamatergic signaling pathway, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory . By reducing AMPA receptor desensitization, IDRA-21 can enhance the efficacy of glutamatergic transmission .
Result of Action
The primary result of IDRA-21’s action is the enhancement of cognitive function . By modulating AMPA receptor activity, the compound can potentiate synaptic transmission in the brain, which is associated with improved memory and learning .
Action Environment
The action of IDRA-21 can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature and pH . Furthermore, the presence of other substances, such as inhibitors or enhancers of AMPA receptors, could potentially impact the efficacy of IDRA-21 .
特性
IUPAC Name |
7-chloro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-5-12-13(7-10)22(19,20)18-14(17-12)21-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNWRAKENEQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)
![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)
![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
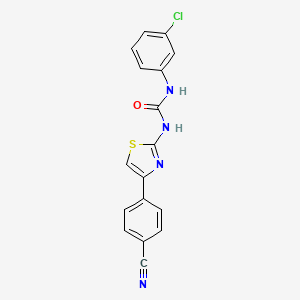
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
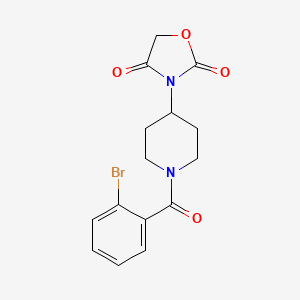
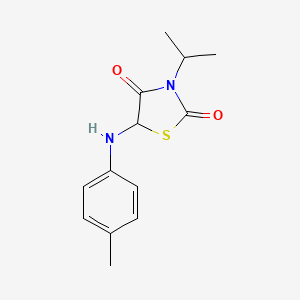
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
